molecular formula C15H14N4O5S B11220488 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B11220488
M. Wt: 362.4 g/mol
InChI Key: PCNDSEDHIFRCQH-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Cyclopropanecarboxamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(2-thienyl)acetamide
  • N-(4-nitrophenyl)-2-(2-furyl)acetamide
  • N-(4-nitrophenyl)-2-(2-pyridyl)acetamide

Uniqueness

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H14N4O5S/c20-15(9-1-2-9)16-14-12-7-25(23,24)8-13(12)17-18(14)10-3-5-11(6-4-10)19(21)22/h3-6,9H,1-2,7-8H2,(H,16,20)

InChI Key

PCNDSEDHIFRCQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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